N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a trifluoromethyl group and a pyrrole ring. Its molecular formula is and it is classified as a pyrrole derivative, a category known for various biological activities. The compound is notable for its potential applications in medicinal chemistry, particularly due to the unique properties imparted by the trifluoromethyl group, which enhances lipophilicity and biological activity .
The synthesis of N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide typically involves several steps. A common method includes the reaction of 3-(trifluoromethyl)benzoyl chloride with N-benzyl-1H-pyrrole-2-carboxamide in the presence of a base like triethylamine. This reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
The molecular structure of N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide features:
N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide can participate in various chemical reactions:
The products formed depend on the specific reaction conditions:
The mechanism of action for N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide involves its interaction with biological targets. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration. Inside cells, it interacts with enzymes or receptors, modulating their activity and leading to biological effects such as inhibition of certain pathways or enhancement of therapeutic activities .
The compound's stability and reactivity can be influenced by environmental factors such as pH and temperature, which should be considered during handling and application .
N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide has potential applications in medicinal chemistry due to its biological activities. Pyrrole derivatives are known for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties, making this compound a candidate for further pharmacological studies aimed at developing new therapeutic agents .
The development of pyrrole-based kinase inhibitors has progressed through systematic structural modifications to enhance potency, selectivity, and drug-like properties. Early pyrrole-carboxamides featured simpler acyl substitutions, such as the foundational compound 4-benzoyl-1H-pyrrole-2-carboxamide (CAS: 338976-94-6), which demonstrated the intrinsic binding capability of the pyrrole-carboxamide framework but lacked target specificity and metabolic stability [8]. Medicinal chemists subsequently explored various substitutions to address these limitations, leading to compounds like 4-propionyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide and 4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide (CAS: 439120-87-3). These analogs demonstrated how modifications at the 4-position and on the carboxamide nitrogen could dramatically influence cellular activity and selectivity profiles [6] [7].
Table 1: Structural Evolution of Pyrrole-2-Carboxamide Derivatives with Therapeutic Potential
Compound Name | 4-Position Substitution | N-Substitution on Carboxamide | Key Structural Advancement |
---|---|---|---|
4-Benzoyl-1H-pyrrole-2-carboxamide | Benzoyl | Unsubstituted (H) | Foundational scaffold; limited bioavailability |
4-Acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide | Acetyl | 3-(Dimethylamino)propyl | Enhanced solubility via tertiary amine |
4-Propionyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide | Propionyl | 3-(Trifluoromethyl)benzyl | Introduction of trifluoromethyl for lipophilicity |
N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide | 3-(Trifluoromethyl)benzoyl | Benzyl | Combined hydrophobic/electron-withdrawing groups |
The integration of the benzoyl group at the pyrrole 4-position represents a pivotal advancement, replacing smaller acyl groups like acetyl and propionyl. This expansion to a biaryl-like system significantly enhances potential π-stacking interactions within kinase ATP-binding sites. The specific compound N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide (90% purity, solid form) exemplifies this evolution, combining a benzoyl group bearing a metabolically stable trifluoromethyl substituent at the meta-position with an N-benzyl carboxamide moiety [1]. This structure balances molecular weight (MW: 372.35 g/mol calculated from C₂₀H₁₅F₃N₂O₂) and lipophilicity, crucial factors for cell permeability and oral bioavailability in kinase inhibitor development. The retention of the pyrrole N-H (1H-pyrrole) is a critical design feature, preserving a potential hydrogen bond donor crucial for target engagement that is absent in N-methylated analogs [1] [3].
The 3-(trifluoromethyl)benzoyl group at the pyrrole 4-position is a strategic design element conferring multiple advantageous properties. The trifluoromethyl (CF₃) group is a highly electronegative, hydrophobic substituent that significantly influences the molecule's electronic distribution, metabolic stability, and binding affinity. Positioned meta to the carbonyl on the benzoyl ring, the CF₃ group creates an optimal electronic environment where the carbonyl carbon becomes highly electrophilic, enhancing its ability to act as a hydrogen bond acceptor when interacting with target proteins [1] [6]. This electronic perturbation is evident when comparing the parent compound 4-benzoyl-1H-pyrrole-2-carboxamide (Boiling Point: 461.3±30.0 °C, Density: 1.3±0.1 g/cm³) to the trifluoromethyl-substituted analog, which exhibits altered physicochemical behavior crucial for membrane penetration and intracellular target engagement [8].
The CF₃ group's strong electron-withdrawing nature and high lipid solubility contribute to enhanced cellular permeability, a critical factor for intracellular kinase targets. Its metabolic stability—resistant to oxidative degradation by cytochrome P450 enzymes—extends plasma half-life compared to methyl or methoxy substituents. This stability is evidenced by the commercial availability of N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide as a stable solid (Purity: 90%), despite the inherent reactivity of the pyrrole ring system [1]. Furthermore, the steric bulk of the CF₃ group (van der Waals volume ≈ 42.6 ų) provides optimal occupation of hydrophobic pockets adjacent to the ATP-binding site in many kinases, contributing to enhanced binding affinity and selectivity compared to smaller substituents like chloro or fluoro groups. This principle is observed in structurally related compounds such as N-benzyl-4-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzamide (C₂₁H₁₇F₃N₂O₃S), where the same 3-trifluoromethylphenyl motif is employed to enhance target affinity [4].
Table 2: Impact of 3-(Trifluoromethyl)benzoyl Substitution on Molecular Properties
Property | 4-Benzoyl Analogs | 4-[3-(Trifluoromethyl)benzoyl] Analogs | Biological Advantage |
---|---|---|---|
Lipophilicity (LogP) | Lower (e.g., ~2.5-3.0) | Higher (e.g., ~3.5-4.0) | Enhanced membrane permeability |
Electron Withdrawing Effect | Moderate (benzoyl) | Strong (σₘ = 0.43 for CF₃) | Increased electrophilicity of carbonyl carbon |
Metabolic Stability | Susceptible to oxidation | Resistant to oxidative metabolism | Extended plasma half-life |
Hydrophobic Interactions | Limited to phenyl ring | Enhanced via CF₃ group | Improved binding in kinase hydrophobic pockets |
Stereoelectronic Effects | Standard π-stacking | Combined π-stacking & dipole interactions | Enhanced target affinity and selectivity |
The N-benzyl group on the pyrrole-2-carboxamide nitrogen is a critical structural determinant influencing target recognition and pharmacokinetic behavior. This substitution converts the polar carboxamide (-CONH₂) into a less polar, more lipophilic moiety (-CONHCH₂C₆H₅), facilitating passive diffusion across cellular membranes. The benzyl group's planar aromatic system enables π-π stacking interactions with tyrosine or phenylalanine residues in target proteins, while its methylene linker (-CH₂-) provides conformational flexibility for optimal binding orientation. This design principle is consistently observed in bioactive analogs, including N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide derivatives and the structurally distinct KSP inhibitor N-(1-(1-benzyl-4-phenyl-1h-imidazol-2-yl)-2,2-dimethylpropyl)benzamide, where the benzyl group contributes significantly to hydrophobic pocket occupation [2] [5].
The unsubstituted benzyl group in N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide represents a calculated balance between steric bulk and ligand efficiency. Unlike bulkier substitutes (e.g., diphenylmethyl or naphthylmethyl), the benzyl group maintains a favorable ligand efficiency profile while providing substantial hydrophobic contact surfaces. Its lack of ortho-substituents prevents steric hindrance with the carboxamide carbonyl oxygen, preserving the planarity of the amide bond critical for forming hydrogen bonds with kinase hinge regions. This configuration contrasts with compounds like 4-benzoyl-1H-pyrrole-2-carboxamide (unsubstituted carboxamide), which exhibits higher polarity (Molecular Weight: 214.22 g/mol, Density: 1.3±0.1 g/cm³) but potentially reduced cellular uptake [8]. The benzyl group's metabolic vulnerability to oxidative dealkylation is mitigated by the electron-withdrawing trifluoromethylbenzoyl group on the pyrrole ring, which reduces electron density on the benzyl methylene group, thereby decreasing its susceptibility to CYP450-mediated oxidation [1] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1